Regioisomeric Differentiation: 3,3-Disubstituted vs. 4,4-Disubstituted Piperidine Scaffold for HDM2-p53 Inhibitor Drug Discovery
In the discovery of orally bioavailable HDM2-p53 protein–protein interaction inhibitors, the 3,3-disubstituted piperidine scaffold (exemplified by the substitution pattern of CAS 441773-93-9) was identified as the privileged core that led to potent and efficacious inhibitors. This scaffold enabled key interactions with the HDM2 Trp23 binding pocket that the 4,4-disubstituted regioisomer (exemplified by CAS 236406-37-4) cannot replicate due to altered spatial orientation of substituents [1]. The 3-position geminal disubstitution pattern is structurally critical for the inhibitor pharmacophore.
| Evidence Dimension | Scaffold suitability for HDM2-p53 PPI inhibition |
|---|---|
| Target Compound Data | 3,3-Disubstituted piperidine scaffold (matching CAS 441773-93-9 substitution pattern) validated crystallographically in complex with HDM2 protein (PDB: 5HMI, 5HMH, 5HMK) at 1.79 Å resolution [1]. |
| Comparator Or Baseline | 4,4-Disubstituted piperidine scaffold (CAS 236406-37-4); no published HDM2 co-crystal structures or lead compound series reported in the primary HDM2-p53 inhibitor discovery program. |
| Quantified Difference | Qualitative scaffold-level: 3,3-disubstitution validated as essential for HDM2-p53 inhibitor pharmacophore; no comparable validation data exist for the 4,4-isomer. |
| Conditions | X-ray crystallography, HDM2 protein (human homolog of MDM2); in vitro binding assay context from the Bogen et al. 2016 medicinal chemistry series [1]. |
Why This Matters
For teams pursuing HDM2-p53 or related PPI inhibitor programs, the 3,3-disubstituted piperidine scaffold is the validated starting point with published co-crystal structures, making CAS 441773-93-9 the regioisomerically correct building block.
- [1] Bogen, S.L.; Pan, W.; Gibeau, C.R.; Lahue, B.R.; Ma, Y.; Nair, L.G.; Seigel, M.A.; Shipps, G.W. Jr; Tian, X.; Wang, Y.; Lin, T.; Liu, M.; Liu, S.; Mirza, A.; Wang, X.; de Stanchina, E.; Shair, M.D. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Med. Chem. Lett. 2016, 7(3), 324–329. PDB Depositions: 5HMI, 5HMH, 5HMK. View Source
